PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE
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Overview
Description
PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the piperidine ring with the sulfonylated phenyl group using suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of biological activities.
Piperidinone: Another related compound with similar structural features and applications.
Sulfonylated phenyl compounds: Compounds with similar sulfonyl groups attached to phenyl rings.
Uniqueness
PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE is unique due to its specific combination of piperidine and sulfonylated phenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
piperidin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMSSEZKIYJVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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